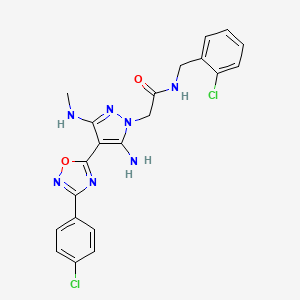![molecular formula C20H23FN4O2 B2365078 7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415563-00-5](/img/structure/B2365078.png)
7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperidine ring, and an oxazole moiety. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Piperidine Ring: The piperidine ring can be constructed through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Attachment of the Oxazole Moiety: The oxazole moiety can be introduced through cyclization reactions involving α-haloketones and primary amides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce fully saturated analogs.
Scientific Research Applications
7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2-methylquinazolin-4-one: Lacks the piperidine and oxazole moieties, resulting in different chemical and biological properties.
2-Methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-2-methyl-3-[[1-(methyl)piperidin-4-yl]methyl]quinazolin-4-one:
Uniqueness
The unique combination of the quinazolinone core, piperidine ring, oxazole moiety, and fluorine atom in 7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-13-9-17(23-27-13)12-24-7-5-15(6-8-24)11-25-14(2)22-19-10-16(21)3-4-18(19)20(25)26/h3-4,9-10,15H,5-8,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKTTXJKUZGFGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
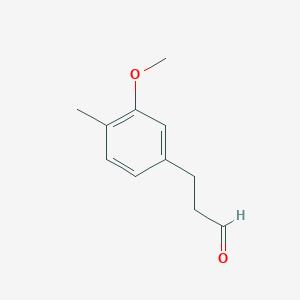
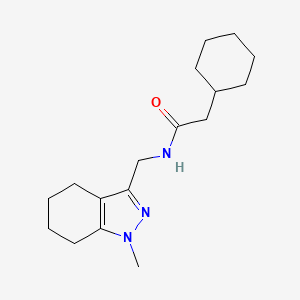
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2364999.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/new.no-structure.jpg)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)
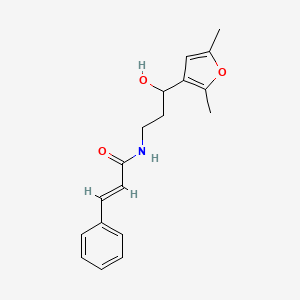
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)
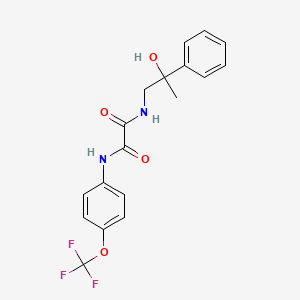
![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)
![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
